2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a quinazolinone core linked to a triazole ring via a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with a thiol compound.
Attachment of the Triazole Ring: The final step involves the formation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and acylating agents
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing yield and purity while minimizing environmental impact. This could involve the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the acetamide moiety
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and triazole derivatives in various chemical reactions .
Biology and Medicine
In biological and medicinal research, 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide has shown promise as an antifungal and anticancer agent. Its ability to inhibit the growth of certain fungal strains and cancer cell lines makes it a candidate for drug development .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties may also make it useful in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In antifungal applications, it may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide: Similar in structure but lacks the triazole ring.
2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: Variants with different aryl groups attached to the quinazolinone core
Uniqueness
What sets 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide apart is the presence of both the quinazolinone and triazole moieties, which confer unique biological activities and chemical reactivity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
2-(4-oxo-3-pentylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-3-6-9-23-15(25)12-7-4-5-8-13(12)20-17(23)26-10-14(24)21-16-18-11-19-22-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H2,18,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYAPXAWMTWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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